Sodium prasteronesulfate
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Overview
Description
It is the sodium salt form of prasterone sulfate and is used in various medical applications, particularly in Japan and other countries for inducing labor by treating insufficient cervical ripening and dilation during childbirth . It acts as a prohormone of dehydroepiandrosterone (DHEA) and, by extension, of androgens and estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium prasterone sulfate involves the sulfation of prasterone (DHEA). The process typically includes the reaction of prasterone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting prasterone sulfate is then neutralized with sodium hydroxide to form sodium prasterone sulfate .
Industrial Production Methods
Industrial production of sodium prasterone sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The slow-release tablet form of sodium prasterone sulfate can be prepared using polyoxyethylene as the main skeleton material, suitable for direct powder compression .
Chemical Reactions Analysis
Types of Reactions
Sodium prasterone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to prasterone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various prasterone derivatives, which can have different biological activities and applications .
Scientific Research Applications
Sodium prasterone sulfate has a wide range of scientific research applications:
Biology: It is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: It is used in the treatment of conditions like systemic lupus erythematosus (SLE) and as a labor inducer
Industry: It is used in the formulation of slow-release tablets and other pharmaceutical preparations.
Mechanism of Action
Sodium prasterone sulfate acts as a prohormone, converting into active androgens and estrogens in the body. It exerts its effects by binding to androgen and estrogen receptors, influencing various physiological processes. The compound also has neurosteroid activity, affecting the central nervous system . The low levels of dehydroepiandrosterone sulfate are associated with unfavorable cardiovascular risk factors, and its supplementation can help mitigate these risks .
Comparison with Similar Compounds
Similar Compounds
Prasterone (DHEA): The parent compound of sodium prasterone sulfate, used in various medical applications.
Dehydroepiandrosterone sulfate (DHEA-S): The sulfate ester form of prasterone, similar in structure and function.
Androstenedione: Another androgen precursor with similar biological activities.
Uniqueness
Sodium prasterone sulfate is unique due to its specific use in medical applications, particularly in inducing labor and treating SLE. Its slow-release formulation also sets it apart from other similar compounds, providing sustained therapeutic effects .
Properties
Molecular Formula |
C19H27NaO5S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
sodium;[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13?,14?,15?,16?,18-,19-;/m0./s1 |
InChI Key |
GFJWACFSUSFUOG-RSSBUXBWSA-M |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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